molecular formula C25H21ClF4N4O B2880456 (2E)-3-[(4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}phenyl)amino]-1-(4-fluorophenyl)prop-2-en-1-one CAS No. 478262-27-0

(2E)-3-[(4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}phenyl)amino]-1-(4-fluorophenyl)prop-2-en-1-one

Cat. No.: B2880456
CAS No.: 478262-27-0
M. Wt: 504.91
InChI Key: PYCQPIBEASGPEG-MDZDMXLPSA-N
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Description

(2E)-3-[(4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}phenyl)amino]-1-(4-fluorophenyl)prop-2-en-1-one is a complex organic compound that features a combination of aromatic rings, halogen substituents, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[(4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}phenyl)amino]-1-(4-fluorophenyl)prop-2-en-1-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyridine ring: This can be achieved through a series of reactions involving chlorination and trifluoromethylation.

    Piperazine coupling: The pyridine derivative is then coupled with piperazine under controlled conditions.

    Aniline substitution: The piperazine derivative is further reacted with an aniline derivative.

    Propenone formation: Finally, the compound is formed by reacting the aniline derivative with a fluorophenyl propenone under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings and the propenone moiety.

    Reduction: Reduction reactions can occur at the nitro groups or the double bonds in the propenone.

    Substitution: Halogen substituents on the aromatic rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

(2E)-3-[(4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}phenyl)amino]-1-(4-fluorophenyl)prop-2-en-1-one has several applications in scientific research:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Material Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as polymers or coatings.

    Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its ability to interact with specific proteins or enzymes.

Mechanism of Action

The mechanism of action of (2E)-3-[(4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}phenyl)amino]-1-(4-fluorophenyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, where it can either inhibit or activate the target. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or material properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-(4-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)anilino)-1-(4-chlorophenyl)-2-propen-1-one
  • 3-(4-(4-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)anilino)-1-(4-bromophenyl)-2-propen-1-one

Uniqueness

The uniqueness of (2E)-3-[(4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}phenyl)amino]-1-(4-fluorophenyl)prop-2-en-1-one lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both chloro and trifluoromethyl groups on the pyridine ring, along with the fluorophenyl propenone moiety, provides a unique set of interactions and reactivity patterns that are not observed in similar compounds.

Properties

IUPAC Name

(E)-3-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]anilino]-1-(4-fluorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClF4N4O/c26-22-15-18(25(28,29)30)16-32-24(22)34-13-11-33(12-14-34)21-7-5-20(6-8-21)31-10-9-23(35)17-1-3-19(27)4-2-17/h1-10,15-16,31H,11-14H2/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYCQPIBEASGPEG-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)NC=CC(=O)C3=CC=C(C=C3)F)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=C(C=C2)N/C=C/C(=O)C3=CC=C(C=C3)F)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClF4N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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